molecular formula C6H6BrFN2 B13322665 4-Bromo-6-ethyl-5-fluoropyrimidine

4-Bromo-6-ethyl-5-fluoropyrimidine

Cat. No.: B13322665
M. Wt: 205.03 g/mol
InChI Key: BMGRIXHBRZQSQW-UHFFFAOYSA-N
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Description

4-Bromo-6-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of bromine, ethyl, and fluorine substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications .

Preparation Methods

The synthesis of 4-Bromo-6-ethyl-5-fluoropyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

4-Bromo-6-ethyl-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Mechanism of Action

Properties

IUPAC Name

4-bromo-6-ethyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRIXHBRZQSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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